5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide
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Overview
Description
5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a furan ring, a thiomorpholine moiety, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.
Attachment of the Furan Ring: The furan ring can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Incorporation of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The thiomorpholine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-cyclopropyl-N-(2-(furan-2-yl)-2-hydroxypropyl)isoxazole-3-carboxamide
- 5-cyclopropyl-N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)isoxazole-3-carboxamide
Uniqueness
5-cyclopropyl-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)isoxazole-3-carboxamide is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for exploring new scientific and industrial applications.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-17(13-10-16(23-19-13)12-3-4-12)18-11-14(15-2-1-7-22-15)20-5-8-24-9-6-20/h1-2,7,10,12,14H,3-6,8-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYMETWKFMWSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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